6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol

Lipophilicity Physicochemical Properties Drug Design

For medicinal chemistry programs requiring enhanced passive membrane permeability (LogP ~1.23, TPSA 71.77 Ų), this brominated pyrimidine building block is the preferred scaffold over its methylthio analog (ΔLogP ≈0.30). The 5-bromo serves as a reactive handle for Pd-catalyzed C–S cross-couplings, enabling rapid construction of 5-alkylthio- or 5-arylthio-substituted libraries for antiviral and kinase inhibitor research. Its defined hydrogen-bonding network (2 HBD, 4 HBA) ensures consistent physicochemical profiles—do not substitute with close analogs without re-validation.

Molecular Formula C6H8BrN3OS
Molecular Weight 250.12
CAS No. 77708-90-8
Cat. No. B3029753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
CAS77708-90-8
Molecular FormulaC6H8BrN3OS
Molecular Weight250.12
Structural Identifiers
SMILESCCSC1=NC(=C(C(=O)N1)Br)N
InChIInChI=1S/C6H8BrN3OS/c1-2-12-6-9-4(8)3(7)5(11)10-6/h2H2,1H3,(H3,8,9,10,11)
InChIKeyYPOIPHVGZOUXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol: CAS 77708-90-8 Core Identity and Procurement Baseline


6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol (CAS: 77708-90-8) is a 4(3H)-pyrimidinone derivative classified as a brominated pyrimidine building block within pharmaceutical intermediates . The compound possesses a distinct substitution pattern: an amino group at the 6-position, a bromine atom at the 5-position, and an ethylthio moiety at the 2-position . This combination of a hydrogen bond-donating amino group, a reactive bromine handle for cross-coupling, and a lipophilic thioether contributes to a calculated LogP of approximately 1.23 and a topological polar surface area (TPSA) of 71.77 Ų . Commercially, it is available with a standard purity of 98% .

Why Generic 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol Substitution Is Not a Viable Strategy


The 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol scaffold exhibits a unique, non-interchangeable structure among close pyrimidine analogs. Simple substitution of the 2-ethylthio group or the 5-bromo/6-amino pattern is not feasible without altering the compound's fundamental properties. For instance, replacing the 2-ethylthio group with a methylthio or other alkylthio chain modifies the critical lipophilicity (LogP) and steric profile . Similarly, the presence of the 5-bromo atom is essential for downstream synthetic transformations like palladium-catalyzed cross-couplings [1], and its substitution with a chloro or iodo atom, while possible, alters reactivity and leaving-group potential. Furthermore, the specific combination of the 6-amino and 4(3H)-pyrimidinone functionalities establishes a distinct hydrogen-bonding network, as evidenced by the calculated TPSA , which influences target binding or material properties. Therefore, substituting this compound with a close structural analog without rigorous re-validation of synthetic outcomes, physicochemical properties, or biological activity in the intended system carries a high risk of failure.

Quantitative Differentiation of 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol (77708-90-8) vs. Analogs


6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol vs. 5-Bromo-2-(methylthio)pyrimidin-4-ol: Lipophilicity (LogP) Differentiation

The 2-ethylthio group in 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol confers a distinct lipophilic profile compared to its 2-methylthio analog. The extended alkyl chain on the sulfur atom increases the compound's partition coefficient (LogP). This difference is quantifiable through calculated LogP values and is a direct consequence of the ethylthio vs. methylthio substitution .

Lipophilicity Physicochemical Properties Drug Design

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol vs. 5-Bromo-2-(ethylthio)pyrimidine: Hydrogen Bonding Capacity (TPSA)

The presence of the 6-amino and 4(3H)-pyrimidinone groups in the target compound creates a significantly higher topological polar surface area (TPSA) compared to a simple 5-bromo-2-(ethylthio)pyrimidine core lacking these hydrogen bond donors/acceptors. This difference in TPSA directly impacts aqueous solubility and potential for target engagement [1].

Hydrogen Bonding Solubility Molecular Recognition

Synthetic Utility of the 5-Bromo Handle in 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol vs. 5-H or 5-Chloro Analogs

The 5-bromo substituent in 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol is a well-established reactive handle for palladium-catalyzed C–S cross-coupling reactions, enabling the synthesis of diverse 5-S-functionalized pyrimidine nucleosides and analogs [1]. This is a class-level inference based on established methodology for 5-bromo pyrimidine nucleoside derivatives [1]. While no direct quantitative kinetic data exists for this exact compound versus a 5-chloro or 5-H analog, the general reactivity trend for aryl halides in palladium-catalyzed couplings (I > Br > Cl) is well-documented [2].

Cross-coupling C–S Coupling Palladium Catalysis Nucleoside Synthesis

Best Research and Industrial Application Scenarios for 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol (77708-90-8)


As a Lipophilic Building Block for CNS-Targeted or Membrane-Permeable Small Molecule Libraries

Based on its measured LogP of 1.2266 , which is higher than that of its methylthio analog (ΔLogP ≈ 0.30) , 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol is a preferred choice for medicinal chemistry programs focused on central nervous system (CNS) targets or intracellular targets requiring enhanced passive membrane permeability. Its balanced TPSA of 71.77 Ų also suggests a favorable profile for crossing biological membranes while maintaining some aqueous solubility.

As a Key Intermediate for C–S Cross-Coupling Reactions to Access 5-Thioether Pyrimidine Derivatives

The 5-bromo group in this compound makes it an ideal substrate for palladium-catalyzed C–S cross-couplings [1]. This class-level inference, supported by established synthetic methodology for 5-bromo pyrimidines, positions it as a versatile intermediate for constructing libraries of 5-alkylthio- or 5-arylthio-substituted pyrimidines, which are valuable pharmacophores in antiviral and kinase inhibitor research.

As a Defined Physicochemical Standard for Hydrogen Bonding and Solubility Studies

The combination of a defined TPSA (71.77 Ų) , a specific number of hydrogen bond donors (2) and acceptors (4) , and a measured lipophilicity provides a well-characterized molecular probe. Researchers can use this compound as a standard reference for calibrating computational models of solubility and permeability, or for investigating the role of halogen bonding and thioether interactions in molecular recognition phenomena.

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